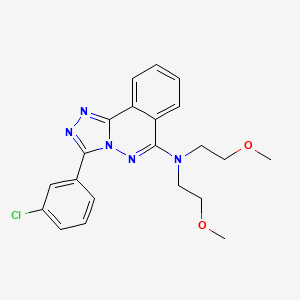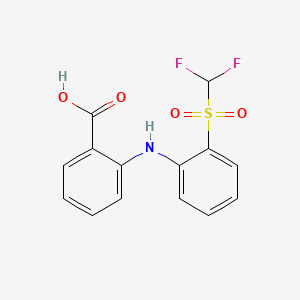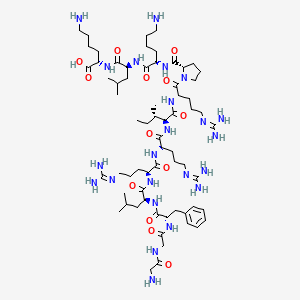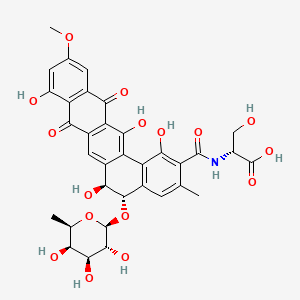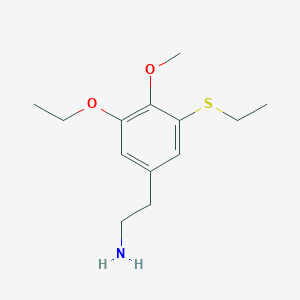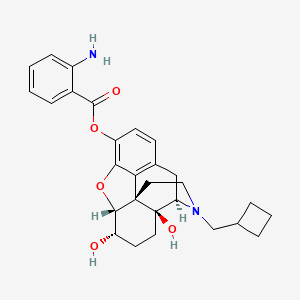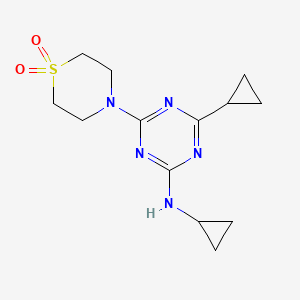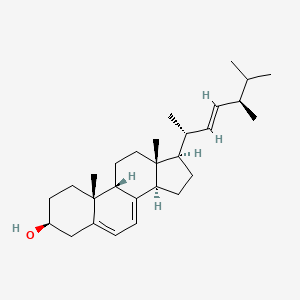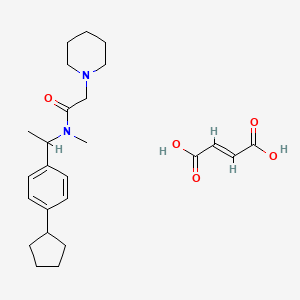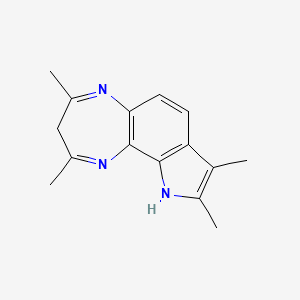
Pyrrolo(2,3-g)-1,5-benzodiazepine, 3,10-dihydro-2,4,8,9-tetramethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolo(2,3-g)-1,5-benzodiazepine, 3,10-dihydro-2,4,8,9-tetramethyl- is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of applications, particularly in medicinal chemistry, where they are often used for their sedative, anxiolytic, and muscle relaxant properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo(2,3-g)-1,5-benzodiazepine, 3,10-dihydro-2,4,8,9-tetramethyl- typically involves multi-step organic reactions. Common starting materials include substituted benzene rings and pyrrole derivatives. The synthetic route may involve:
Formation of the Pyrrole Ring: This can be achieved through cyclization reactions involving amines and aldehydes.
Benzodiazepine Ring Formation: This step often involves the condensation of the pyrrole ring with a benzene derivative under acidic or basic conditions.
Methylation: Introduction of methyl groups at specific positions can be achieved using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
化学反応の分析
Types of Reactions
Pyrrolo(2,3-g)-1,5-benzodiazepine, 3,10-dihydro-2,4,8,9-tetramethyl- can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, potentially altering the compound’s pharmacological properties.
Reduction: Reduction reactions can modify the compound’s electronic structure, affecting its reactivity and interactions.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups, potentially enhancing its activity or selectivity.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, alkyl halides, or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halogens or alkyl chains.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications, particularly in the development of new anxiolytic or sedative drugs.
Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of Pyrrolo(2,3-g)-1,5-benzodiazepine, 3,10-dihydro-2,4,8,9-tetramethyl- would likely involve interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s effects may be mediated through modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
類似化合物との比較
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.
Clonazepam: Known for its anticonvulsant and anxiolytic properties.
Uniqueness
Pyrrolo(2,3-g)-1,5-benzodiazepine, 3,10-dihydro-2,4,8,9-tetramethyl- may offer unique properties due to its specific structural features, such as enhanced selectivity for certain molecular targets or improved pharmacokinetic profiles.
特性
CAS番号 |
113597-51-6 |
|---|---|
分子式 |
C15H17N3 |
分子量 |
239.32 g/mol |
IUPAC名 |
2,4,8,9-tetramethyl-3,10-dihydropyrrolo[3,2-i][1,5]benzodiazepine |
InChI |
InChI=1S/C15H17N3/c1-8-7-9(2)17-15-13(16-8)6-5-12-10(3)11(4)18-14(12)15/h5-6,18H,7H2,1-4H3 |
InChIキー |
YVPZIRKBYINIOI-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C3=C(C=C2)C(=C(N3)C)C)N=C(C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


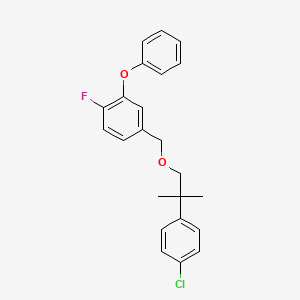
![[(1S,8R,13R)-1,18,19,23,23-pentahydroxy-2,5,15-trioxo-10,11-bis[(3,4,5-trihydroxybenzoyl)oxy]-6,9,14,24-tetraoxapentacyclo[18.3.1.04,22.08,13.016,21]tetracosa-3,16,18,20-tetraen-12-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12761302.png)


